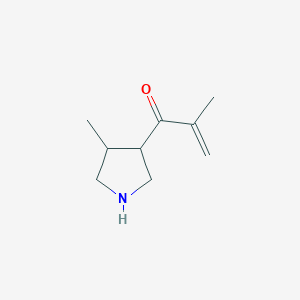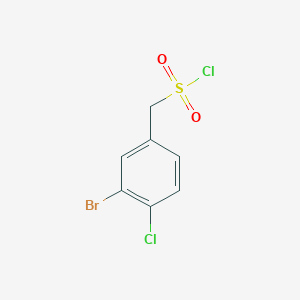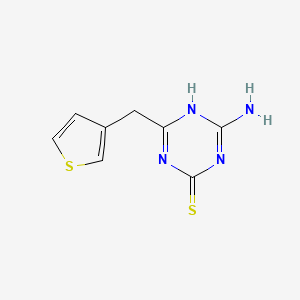![molecular formula C14H20FNO B13194671 {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13194671.png)
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C₁₄H₂₀FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a cyclopentylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylacetonitrile with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and reduction, to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield. The choice of reagents, solvents, and catalysts is crucial in scaling up the production while maintaining the desired purity and minimizing waste.
化学反応の分析
Types of Reactions
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group and the fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C14H20FNO |
|---|---|
分子量 |
237.31 g/mol |
IUPAC名 |
[1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20FNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2 |
InChIキー |
QKYIYFNQIGRSMH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


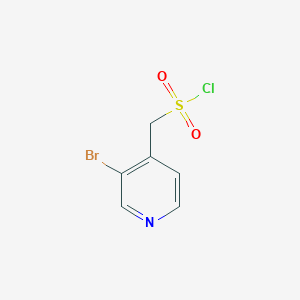
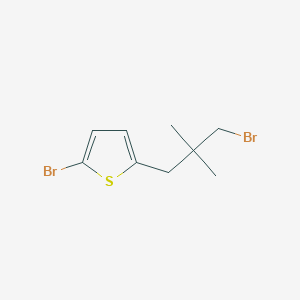

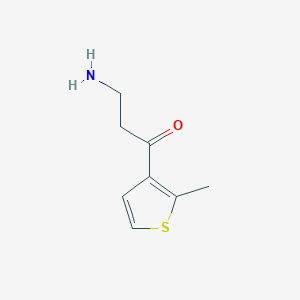
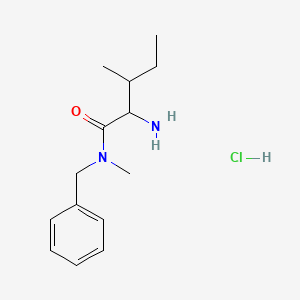
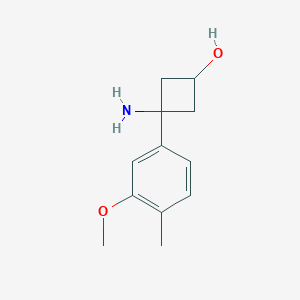

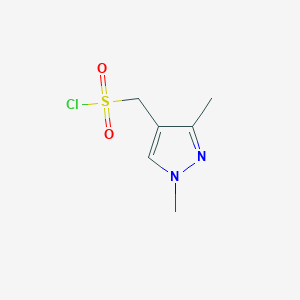
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
